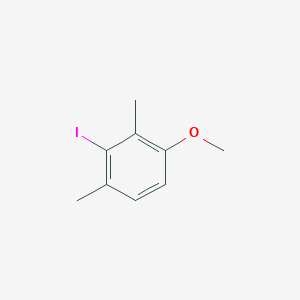

2-Iodo-4-methoxy-1,3-dimethylbenzene

Description

Significance of Aryl Halides as Key Intermediates in Advanced Chemical Transformations

Aryl halides, or haloarenes, are a cornerstone class of molecules in organic chemistry, characterized by a halogen atom directly bonded to an aromatic ring. appchemical.comaablocks.com Their importance stems from their role as versatile intermediates in the synthesis of a vast array of complex organic structures, including pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netabcr.com The reactivity of aryl halides is distinct from their aliphatic counterparts (haloalkanes); the stability of the aromatic system makes them generally less susceptible to classical nucleophilic substitution reactions. appchemical.com

However, this apparent stability belies their true synthetic utility, which is unlocked in the presence of transition metal catalysts. Aryl halides are premier substrates for a multitude of cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These transformations allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental task in molecular construction. The identity of the halogen atom significantly influences the reactivity of the aryl halide, with the bond strength to the aromatic carbon decreasing in the order C-F > C-Cl > C-Br > C-I. Consequently, aryl iodides are the most reactive substrates in these catalytic cycles, often enabling reactions to proceed under milder conditions with higher efficiency. researchgate.net This high reactivity makes aryl iodides, like this compound, particularly valuable starting materials for advanced chemical synthesis.

The Role of Methoxy-Substituted Arenes in Regioselective Synthesis

The presence of a methoxy (B1213986) group (–OCH₃) on an aromatic ring profoundly influences its chemical reactivity and is a key tool for achieving regioselectivity in synthesis. As a potent electron-donating group through resonance, the methoxy substituent activates the aromatic ring toward electrophilic aromatic substitution. More importantly, it directs incoming electrophiles preferentially to the ortho and para positions relative to itself. nih.gov This directing effect is a consequence of the methoxy group's ability to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the attack occurs at the ortho or para sites.

This control over the position of substitution is critical for the rational design and synthesis of polysubstituted aromatic compounds. chemicalbook.com By installing a methoxy group, chemists can steer subsequent functionalization steps to specific locations on the ring, a strategy that is fundamental to building complex molecular architectures found in natural products and pharmaceutical agents. Furthermore, in other reaction manifolds, such as nucleophilic aromatic substitution or reactions involving aryne intermediates, alkoxy groups can similarly exert strong regiochemical control, guiding the approach of a nucleophile. researchgate.net This ability to dictate the spatial arrangement of functional groups minimizes the formation of undesired isomers, enhances yield, and simplifies purification, thereby streamlining the entire synthetic process.

Contextualizing this compound within Modern Synthetic Chemistry Research

This compound is a polysubstituted aromatic compound that combines several synthetically important features. Its structure contains a highly reactive iodinated site poised for cross-coupling reactions, a regiochemistry-directing methoxy group, and two methyl groups that provide steric bulk and electronic influence. This specific arrangement of functional groups makes it a potentially valuable building block for the construction of complex, sterically hindered, and electronically tuned molecules.

The synthesis of such a specific substitution pattern presents a notable regiochemical challenge. The starting material, 4-methoxy-1,3-dimethylbenzene, possesses multiple activated positions for electrophilic iodination. The final structure, with iodine at the C2 position, suggests a complex interplay of the directing effects of the methoxy and methyl substituents or the use of a directed metalation-iodination strategy.

While commercially available from several suppliers, indicating its use in synthetic applications, this compound is not widely featured in mainstream academic literature as a key intermediate. appchemical.comchemicalbook.com This suggests that it may be utilized in proprietary industrial processes or represents an under-explored building block with untapped potential for academic research in areas such as medicinal chemistry or materials science, where precise control over substitution patterns is paramount.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1803807-22-8 appchemical.com |

| Molecular Formula | C₉H₁₁IO appchemical.com |

| Molecular Weight | 262.09 g/mol appchemical.com |

| Synonyms | 2,4-Dimethyl-3-iodoanisole, 3-iodo-1-methoxy-2,4-dimethyl-benzene chemicalbook.com |

| Physical Form | Data not available in published literature |

| Melting Point | Data not available in published literature |

| Boiling Point | Data not available in published literature |

| Density | Data not available in published literature |

Overview of Research Trajectories for Iodine-Functionalized Benzene (B151609) Derivatives

Research involving iodine-functionalized benzene derivatives continues to be a vibrant and evolving field within organic chemistry. The primary focus remains on leveraging the unique reactivity of the carbon-iodine bond.

A major research trajectory is the continued development and application of metal-catalyzed cross-coupling reactions. researchgate.net Scientists are constantly seeking to expand the scope of these reactions, developing more robust and versatile catalysts that can operate under greener conditions (e.g., lower catalyst loadings, milder temperatures, and in environmentally benign solvents). Aryl iodides are often the benchmark substrates for testing these new catalytic systems due to their high reactivity.

Another significant area is the field of hypervalent iodine chemistry. Aryl iodides serve as precursors to hypervalent iodine reagents, which are powerful and selective oxidizing agents. These reagents are non-toxic, easy to handle, and are used in a wide range of transformations, including rearrangements, fluorinations, and various oxidative functionalizations. Research is focused on developing new chiral hypervalent iodine reagents for asymmetric synthesis and catalytic variants to improve atom economy.

Furthermore, the application of iodoarenes in the synthesis of complex natural products and active pharmaceutical ingredients remains a key driver of research. researchgate.net The reliability and versatility of reactions involving the C-I bond make it an indispensable tool for forging critical bonds in the late stages of a synthetic sequence. Future research will likely focus on novel activation methods for the C-I bond, potentially using photoredox catalysis or electrochemistry, to further enhance the synthetic utility of this important class of compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-methoxy-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQOGZROQJDFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Iodo 4 Methoxy 1,3 Dimethylbenzene

Regioselective Iodination Strategies

Direct iodination of the 2,4-dimethylanisole (B1585114) precursor is a primary route to 2-Iodo-4-methoxy-1,3-dimethylbenzene. The key challenge lies in directing the electrophilic iodine to the C2 position, which is sterically hindered and electronically influenced by two ortho-directing methyl groups and a strongly activating ortho-, para-directing methoxy (B1213986) group.

Electrophilic Aromatic Iodination Protocols for Activated Arenes

The direct iodination of 2,4-dimethylanisole, an electron-rich aromatic ring, can be achieved using various electrophilic iodinating agents. The regiochemical outcome is dictated by the directing effects of the methoxy and methyl substituents and can be influenced by the choice of reagent and catalyst. The methoxy group is the most powerful activating group, strongly directing iodination to its ortho positions (C2 and C6). The methyl groups also contribute to the activation of these positions.

Common iodinating systems for activated arenes include N-Iodosuccinimide (NIS), often activated by a Brønsted or Lewis acid. For instance, various methoxy- and methyl-substituted aromatic compounds have been regioselectively iodinated using NIS with a catalytic amount of trifluoroacetic acid, offering high yields under mild conditions. organic-chemistry.org More powerful acid systems, such as trifluoromethanesulfonic acid or BF₃-H₂O, can activate NIS to iodinate even deactivated aromatic compounds. organic-chemistry.org The use of a Lewis acid catalyst, such as iron(III) triflimide generated in situ from iron(III) chloride, has also been shown to efficiently activate NIS for the iodination of a wide range of arenes under mild conditions. organic-chemistry.org Another approach involves using elemental iodine in the presence of an oxidizing agent, such as a copper salt or hydrogen peroxide, which generates a more potent electrophilic iodine species, effectively I⁺. uni.edu The precise regioselectivity in the case of 2,4-dimethylanisole would depend on the subtle interplay between steric hindrance at the C2 position (flanked by a methyl and methoxy group) and the powerful electronic activation at that same site.

Table 1: Comparison of Electrophilic Iodination Reagents for Activated Arenes

| Reagent/System | Catalyst/Activator | Typical Conditions | Characteristics |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Acetonitrile, room temp. | Mild conditions, high yields for activated arenes. organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Iron(III) triflimide | Dichloromethane, room temp. | Utilizes an inexpensive Lewis acid catalyst. organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Silver(I) triflimide | Dichloromethane, room temp. | Mild and rapid method for various activated arenes. organic-chemistry.org |

| Iodine (I₂) | Mercuric Oxide (HgO) | Ethanol, room temp. | Classic method for direct iodination of anisoles. uni.eduuni.edu |

| Iodine (I₂) | Silver Salts (e.g., Ag₂SO₄) | Various solvents | Offers access to iodoarenes, regioselectivity is solvent-dependent. uky.edunih.gov |

| N-Chlorosuccinimide/NaI | Acetic Acid | Room temp. | Efficient and regioselective for electron-rich compounds. researchgate.net |

Directed Metalation and Subsequent Iodination Approaches for this compound

Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, directing deprotonation to a specific ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophile, such as molecular iodine.

In the case of 2,4-dimethylanisole, the methoxy group can serve as a DMG. wikipedia.orgorganic-chemistry.org Upon treatment with a strong base like n-butyllithium, the lithium coordinates to the methoxy oxygen, facilitating the removal of a proton from either the C2 or C6 position. The regioselectivity between these two sites is influenced by steric factors and the specific reaction conditions (base, solvent, additives like TMEDA). wku.eduacs.orgacs.org While the C2 position is sterically more encumbered than C6, the combined electronic effects of the adjacent methyl and methoxy groups can increase the kinetic acidity of the C2 proton, potentially favoring its abstraction. Once the 2-lithio-4-methoxy-1,3-dimethylbenzene intermediate is formed, it can be trapped with a solution of iodine (I₂) in a solvent like tetrahydrofuran (B95107) (THF) to yield the desired this compound. This two-step, one-pot sequence offers a highly controlled route to the target molecule, bypassing the potential isomer mixtures seen in electrophilic substitutions. wikipedia.orgharvard.edu

Electrochemical Iodination for Controlled Functionalization of Substituted Benzenes

Electrochemical synthesis offers a green and highly controllable alternative to conventional chemical methods for halogenation. mdpi.com In electrochemical iodination, an active electrophilic iodine species (iodonium cation, I⁺) is generated in situ at an anode from a simple iodine source, such as molecular iodine or an iodide salt. mdpi.comresearchgate.net This method avoids the need for harsh chemical oxidants or strong acids.

The regioselectivity of electrochemical iodination can be finely tuned by controlling parameters such as the electrode material, solvent, supporting electrolyte, and applied potential. researchgate.net For an activated substrate like 2,4-dimethylanisole, anodic oxidation would generate I⁺, which would then attack the aromatic ring. The selectivity would be governed by the electron density of the various ring positions. While the para-position relative to the methoxy group is blocked, the ortho-positions (C2 and C6) are highly activated. Studies on the electrochemical iodination of anisole (B1667542) have shown that para-iodination is highly favored. researchgate.net For 2,4-dimethylanisole, where the para-position is occupied, the reaction would be directed to the remaining activated positions, and careful optimization would be required to favor substitution at the C2 position over the less sterically hindered C6 position.

Precursor Synthesis and Functional Group Interconversion Routes to this compound

Indirect methods, which rely on the synthesis of a precursor that is subsequently converted to the target iodoarene, provide alternative pathways that can offer excellent regiochemical control.

Halogen Dance and Halogen Exchange Reactions for Iodine Incorporation

Halogen Dance Reaction: The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring. researchgate.netclockss.orgrsc.org This rearrangement proceeds through a series of deprotonation and metal-halogen exchange steps, typically driven by the formation of a more stable aryl anion intermediate. researchgate.netresearchgate.net In a hypothetical application, a different isomer, such as 5-iodo-2,4-dimethylanisole (prepared via other means), could be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). If the 2-lithio intermediate is thermodynamically more stable than the starting 5-lithio species, a "halogen dance" could occur, leading to the desired 2-iodo product upon quenching.

Halogen Exchange Reactions: The aromatic Finkelstein reaction, or halogen exchange, is a more common and synthetically useful method. This reaction involves the conversion of an aryl bromide or chloride into the corresponding aryl iodide. frontiersin.org This is particularly useful as the required precursor, 2-bromo-4-methoxy-1,3-dimethylbenzene, is synthetically accessible. The exchange is typically catalyzed by copper(I) salts, often in the presence of a diamine ligand. organic-chemistry.orgmdma.chresearchgate.netnih.gov The reaction involves treating the aryl bromide with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like dioxane at elevated temperatures. frontiersin.orgmdma.ch This method is compatible with a wide range of functional groups and generally provides high yields of the desired aryl iodide. researchgate.netnih.gov

Table 2: Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction

| Catalyst System | Iodide Source | Solvent | Temperature (°C) | Characteristics |

|---|---|---|---|---|

| CuI / (±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine | NaI | Dioxane | 110 | Broadly applicable, tolerates various functional groups. frontiersin.org |

| CuI / N,N'-Dimethylethylenediamine | NaI | Dioxane | 110 | Effective ligand for accelerating the exchange. mdma.ch |

| Cu₂O / L-proline | KI | Ethanol | 80 | Alternative catalytic system using an amino acid ligand. frontiersin.org |

| CuI / 1,2- or 1,3-diamine ligands | NaI | Dioxane, n-Pentanol | 110-130 | General method for aryl and heteroaryl bromides. mdma.ch |

Methyl Group Functionalization Preceding Iodination

A highly reliable, albeit multi-step, approach involves introducing a functional group that can be chemically converted into an iodine substituent. The Sandmeyer reaction is a classic and powerful method for this type of transformation. wikipedia.org This pathway would begin with the synthesis of 4-methoxy-1,3-dimethyl-2-aniline. This aniline (B41778) precursor can be prepared through the nitration of 2,4-dimethylanisole to yield 4-methoxy-1,3-dimethyl-2-nitrobenzene, followed by reduction of the nitro group.

The key steps are as follows:

Nitration: 2,4-dimethylanisole is nitrated to introduce a nitro group at the C2 position, yielding 4-methoxy-1,3-dimethyl-2-nitrobenzene.

Reduction: The nitro group is reduced to an amine using standard conditions, such as SnCl₂/HCl or catalytic hydrogenation, to produce 4-methoxy-1,3-dimethyl-2-aniline.

Diazotization: The resulting aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form a stable aryldiazonium salt. wikipedia.org

Iodination (Sandmeyer Reaction): The diazonium salt solution is then treated with an aqueous solution of potassium iodide (KI). The diazonium group is an excellent leaving group and is displaced by the iodide ion, releasing nitrogen gas and forming this compound with high regiochemical purity. uni.eduwikipedia.orgnih.gov

This sequence, while longer than direct iodination, offers unambiguous regiocontrol as the position of the iodine is predetermined by the position of the amino group.

Methoxy Group Manipulation in the Context of Iodination

The methoxy group (-OCH3) in the precursor, 2,4-dimethylanisole, is a powerful ortho, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comlibretexts.orgchegg.com This electronic effect, in conjunction with the activating methyl groups, strongly influences the regioselectivity of iodination.

While direct manipulation of the methoxy group itself to control the position of iodination on 2,4-dimethylanisole is not extensively documented, its inherent electronic influence is a key factor that synthetic chemists leverage. The methoxy group's strong activating and directing nature generally favors substitution at the positions ortho and para to it. In the case of 2,4-dimethylanisole, the para position to the methoxy group is blocked by a methyl group. Therefore, iodination is directed to the ortho positions. The presence of the methyl group at position-2, however, introduces steric hindrance, which can modulate the regiochemical outcome.

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of this compound is no exception, with significant efforts directed towards greener alternatives to traditional iodination methods that often employ harsh reagents and generate hazardous waste.

Utilization of Hypervalent Iodine Reagents for Environmentally Benign Iodination

Hypervalent iodine(III) reagents have emerged as powerful and environmentally friendly alternatives for the iodination of aromatic compounds. dovepress.comchim.itresearchgate.netnih.gov These reagents are attractive due to their low toxicity, high efficiency, and mild reaction conditions. Reagents such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) can be used to achieve efficient iodination, often with high regioselectivity. chim.it

The general mechanism for iodination using a hypervalent iodine reagent like PIDA involves the in-situ generation of an electrophilic iodine species. The reaction of PIDA with an iodine source, such as molecular iodine (I2) or an iodide salt, produces a highly reactive iodinating agent that can then undergo electrophilic aromatic substitution with the activated 2,4-dimethylanisole ring.

Table 1: Comparison of Hypervalent Iodine Reagents in Aromatic Iodination

| Reagent | Typical Reaction Conditions | Advantages |

|---|---|---|

| PIDA/I₂ | Acetonitrile, room temperature | Mild conditions, good yields |

| PIFA/I₂ | Dichloromethane, room temperature | Higher reactivity for less activated substrates |

Catalyst-Free and Solvent-Minimizing Approaches

In line with the principles of green chemistry, catalyst-free and solvent-minimizing approaches for the synthesis of this compound are highly desirable. Direct iodination of activated aromatic compounds using molecular iodine in the absence of a catalyst is often challenging due to the low electrophilicity of I2. However, for highly activated substrates like 2,4-dimethylanisole, these reactions can be facilitated under specific conditions.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile organic solvents. mdpi.com Mechanical grinding of the reactants, 2,4-dimethylanisole and an iodinating agent such as N-iodosuccinimide (NIS), sometimes with a solid-supported acid catalyst, can promote the reaction. mdpi.com These methods are often characterized by shorter reaction times, simpler work-up procedures, and reduced waste generation.

Furthermore, catalyst-free methods employing reagents like elemental iodine in combination with an oxidizing agent in an aqueous medium are being explored as greener alternatives. organic-chemistry.orgbabafaridgroup.edu.in

Mechanistic Investigations of Iodination Pathways to this compound

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic routes and controlling product distribution. The iodination of 2,4-dimethylanisole proceeds via an electrophilic aromatic substitution (SEAr) mechanism.

Elucidation of Reaction Intermediates and Transition States

The classical SEAr mechanism involves a two-step process. The first step, which is typically rate-determining, is the attack of the aromatic π-system on the electrophilic iodine species (I+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. arkat-usa.org In the second step, a proton is abstracted from the carbon atom bearing the iodine, leading to the restoration of the aromatic system and the formation of the final product.

For the iodination of 2,4-dimethylanisole, the attack of the electrophile can occur at different positions on the ring. The stability of the resulting Wheland intermediate is a key factor in determining the regioselectivity. Computational studies on similar substituted anisoles suggest that the transition state leading to the more stable arenium ion will have a lower activation energy. researchgate.net Spectroscopic techniques, such as low-temperature NMR, can sometimes be used to observe and characterize these transient intermediates. arkat-usa.org

Table 2: Relative Stability of Possible Wheland Intermediates in the Iodination of 2,4-Dimethylanisole

| Position of Iodination | Key Resonance Structures Stabilizing the Intermediate | Predicted Relative Stability |

|---|---|---|

| C2 | Positive charge delocalized onto the methoxy oxygen and methyl groups | Less favored due to steric hindrance |

| C6 | Positive charge delocalized onto the methoxy oxygen and methyl groups | More favored electronically |

Influence of Steric and Electronic Effects on Regioselectivity

The regiochemical outcome of the iodination of 2,4-dimethylanisole is a delicate balance between electronic and steric effects.

Electronic Effects: The methoxy group is a strong activating and ortho, para-directing group due to its +R (resonance) effect, which donates electron density to the ring, particularly at the ortho and para positions. organicchemistrytutor.comlibretexts.org The two methyl groups are also activating and ortho, para-directing, albeit to a lesser extent, through a +I (inductive) effect and hyperconjugation. The cumulative electronic effect of these groups makes the aromatic ring highly nucleophilic and directs the incoming electrophile primarily to the positions ortho to the methoxy group (C2 and C6), as the para position (C4) is already substituted.

Steric Effects: The methyl group at the C2 position exerts significant steric hindrance, which can impede the approach of the electrophile to this position. rsc.orgresearchgate.net The bulkiness of the iodinating species also plays a crucial role; larger electrophiles will experience greater steric repulsion. Consequently, substitution at the less sterically hindered C6 position is often favored. However, under certain conditions, particularly with smaller iodinating reagents or catalysts that can overcome steric barriers, iodination at the C2 position can occur. rsc.orgresearchgate.net The interplay between the strong electronic activation at both ortho positions and the steric hindrance at the C2 position ultimately dictates the final product ratio.

Advanced Spectroscopic and Structural Analysis for Mechanistic and Electronic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Assignment and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Iodo-4-methoxy-1,3-dimethylbenzene in solution. While specific experimental data for this compound is not extensively available in public literature, a detailed analysis can be extrapolated from structurally similar compounds.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak would be expected between the two aromatic protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the aromatic protons to their corresponding carbon atoms in the benzene (B151609) ring and the methyl protons to their respective methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C1-CH₃ | ~2.4 | ~20 | C1, C2, C6 |

| C3-CH₃ | ~2.3 | ~20 | C2, C3, C4 |

| O-CH₃ | ~3.8 | ~55 | C4 |

| H5 | ~6.8 | ~110 | C3, C4, C6 |

| H6 | ~7.0 | ~128 | C1, C2, C5 |

| C1 | - | ~140 | C1-CH₃, H6 |

| C2 | - | ~95 | C1-CH₃, C3-CH₃, H6 |

| C3 | - | ~138 | C3-CH₃, H5 |

| C4 | - | ~160 | O-CH₃, H5 |

| C5 | - | ~110 | H5, H6 |

Note: The chemical shifts are estimations based on general substituent effects in substituted benzenes and may vary in experimental conditions.

For a relatively rigid molecule like this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons, offering insights into the preferred conformation of the methoxy (B1213986) group. A NOESY or ROESY experiment would likely show a correlation between the methoxy protons and the aromatic proton at the 5-position, indicating their spatial proximity.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, X-ray crystallography remains the definitive method for determining its solid-state structure. A crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the nature of intermolecular interactions, such as halogen bonding (C-I···O or C-I···π interactions) and van der Waals forces, which govern the crystal packing.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Force Field Analysis

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | Stretching of the C-H bonds on the benzene ring |

| C-H stretch (methyl) | 3000-2850 | Symmetric and asymmetric stretching of the C-H bonds in the methyl groups |

| C=C stretch (aromatic) | 1600-1450 | In-plane stretching of the carbon-carbon bonds in the benzene ring |

| C-H bend (methyl) | 1450-1375 | Bending vibrations of the methyl groups |

| C-O stretch (methoxy) | 1250-1000 | Stretching of the C-O bond of the methoxy group |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Conjugation Studies

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy probe the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* transitions of the substituted benzene ring. The presence of the methoxy and iodo substituents will influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted benzene. These studies provide insights into the extent of electronic conjugation and the effect of substituents on the electronic structure.

Mass Spectrometry for Reaction Monitoring and Elucidation of Intermediates

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be observed at m/z 262.0. The fragmentation pattern would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), an iodine atom (M-127), or combinations thereof. This technique is also invaluable for monitoring the progress of reactions involving this compound and for identifying potential reaction intermediates. Electron ionization mass spectrometry data for the related compound 2-iodo-1,3-dimethylbenzene shows a molecular ion peak at m/z 232 and a base peak corresponding to the loss of iodine.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry Studies of 2 Iodo 4 Methoxy 1,3 Dimethylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has been a primary tool in the computational analysis of 2-iodo-4-methoxy-1,3-dimethylbenzene. These calculations provide a robust framework for understanding the molecule's fundamental properties at the atomic and electronic levels.

Prediction of Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis

Quantum chemical calculations have been employed to predict the electronic structure of this compound. These studies reveal the distribution of electrons within the molecule and the energies of its molecular orbitals. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For substituted benzene (B151609) derivatives, the nature and position of the substituents significantly influence the energies of these frontier orbitals.

| Property | Description | Significance |

| Electronic Structure | The arrangement of electrons in the molecule's orbitals. | Determines the molecule's chemical and physical properties. |

| Molecular Orbitals | Mathematical functions describing the wave-like behavior of an electron in a molecule. | Their energies and shapes are fundamental to understanding chemical bonding and reactivity. |

| Frontier Orbitals (HOMO/LUMO) | The highest energy occupied and lowest energy unoccupied molecular orbitals. | The energy difference (gap) between them is a key indicator of chemical reactivity, with a smaller gap often implying higher reactivity. |

Calculation of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental findings. For instance, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net The agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties. epstem.net

Investigation of Aromaticity and Electron Delocalization

The aromaticity of the benzene ring in this compound and the extent of electron delocalization are fundamental aspects of its structure and reactivity. Computational methods can quantify aromaticity using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). These studies help in understanding how the substituents (iodo, methoxy (B1213986), and methyl groups) influence the aromatic character of the benzene ring. The delocalization of π-electrons across the ring is crucial for its stability and its reactivity in electrophilic and nucleophilic substitution reactions.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states.

Computational Modeling of Halogenation Pathways

Theoretical models can be used to investigate the pathways of halogenation reactions that lead to the formation of this compound. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most likely reaction mechanism. This includes identifying the regioselectivity of the iodination, explaining why the iodine atom is introduced at a specific position on the benzene ring relative to the other substituents.

Theoretical Studies of Cross-Coupling Reaction Energetics and Intermediates

This compound can serve as a substrate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Theoretical studies can model the energetics of these catalytic cycles, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the activation energies for each step and the stability of the intermediates, researchers can gain a detailed understanding of the reaction mechanism, which can aid in optimizing reaction conditions and developing more efficient catalysts.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the dynamic nature of molecules, providing insights into their conformational preferences and the influence of the surrounding environment. For this compound, MD simulations can elucidate the molecule's conformational landscape, which is primarily defined by the rotational freedom around the C-O bond of the methoxy group and the C-C bonds of the methyl groups.

The conformational flexibility of this compound is largely governed by the interplay of steric and electronic effects. The bulky iodine atom and the two methyl groups ortho to it create significant steric hindrance, which restricts the free rotation of the methoxy group. MD simulations can map the potential energy surface associated with the dihedral angle of the methoxy group relative to the benzene ring. It is expected that the methoxy group will prefer a planar orientation with the benzene ring to maximize π-conjugation, with the methyl group of the methoxy pointing away from the sterically demanding iodo and methyl substituents.

Solvent effects play a crucial role in modulating the conformational landscape and behavior of this compound. MD simulations in explicit solvent models can reveal specific solute-solvent interactions and their impact on the molecule's structure and dynamics.

In non-polar solvents, such as hexane (B92381) or carbon tetrachloride, the conformational preferences of this compound are expected to be primarily dictated by intramolecular steric interactions. The solvent molecules would interact with the solute through weak van der Waals forces, having a minimal effect on the intrinsic conformational energy landscape.

In polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, dipole-dipole interactions between the solvent and the polar C-O and C-I bonds of the solute become significant. These interactions can stabilize certain conformations over others. For instance, the solvent may preferentially solvate the more polar regions of the molecule, potentially altering the rotational barrier of the methoxy group.

In polar protic solvents, such as water or methanol, the potential for hydrogen bonding between the solvent and the oxygen atom of the methoxy group introduces a strong directional interaction. This can further influence the conformational equilibrium, likely favoring conformations where the methoxy group's oxygen is accessible for hydrogen bonding. MD simulations can quantify the strength and lifetime of these hydrogen bonds and their effect on the rotational dynamics of the methoxy group.

An illustrative representation of the relative energies of different conformers as determined by molecular dynamics simulations in various solvents is presented below.

| Solvent | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Gas Phase | 0° | 0.0 |

| 90° | 3.5 | |

| Hexane | 0° | 0.1 |

| 90° | 3.6 | |

| Acetonitrile | 0° | -0.2 |

| 90° | 3.2 | |

| Water | 0° | -0.5 |

| 90° | 2.9 |

Prediction of Reactivity Descriptors and Selectivity Trends

Computational chemistry provides a suite of tools to predict the reactivity of molecules through the calculation of various electronic descriptors. For this compound, these descriptors help in understanding its chemical behavior and predicting the selectivity of its reactions.

Reactivity Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). For this compound, the electron-donating methoxy and dimethyl groups are expected to raise the HOMO energy, making the molecule susceptible to electrophilic attack. The iodine atom can also influence the frontier orbitals through its polarizability and ability to participate in halogen bonding.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) are indicative of electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this molecule, the oxygen atom of the methoxy group and the π-system of the aromatic ring are expected to be regions of negative potential.

Fukui Functions: These functions are used to predict the local reactivity of different atomic sites within a molecule. The Fukui function for electrophilic attack (f+) indicates the sites most likely to accept an electron, while the function for nucleophilic attack (f-) points to the sites most likely to donate an electron. For this compound, calculations would likely show that the carbon atoms ortho and para to the strongly activating methoxy group are the most susceptible to electrophilic attack.

Selectivity Trends:

The substituents on the benzene ring of this compound dictate the regioselectivity of its reactions. The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The methyl groups are also activating and ortho-, para-directing. The iodine atom is a deactivating group but is also an ortho-, para-director.

Given the positions of the substituents, the most activated and sterically accessible position for electrophilic attack is the carbon atom at position 6 (ortho to the methoxy group and meta to the iodo and one of the methyl groups). The position between the two methyl groups is highly sterically hindered.

In reactions involving the iodine atom, such as cross-coupling reactions, the electronic nature of the aromatic ring will influence the reaction rates. The electron-rich nature of the ring, due to the methoxy and methyl groups, can facilitate oxidative addition, a key step in many coupling reactions.

A summary of predicted reactivity descriptors for this compound is provided in the table below.

| Descriptor | Predicted Value/Observation | Implication for Reactivity |

| HOMO Energy | High | Susceptible to electrophilic attack |

| LUMO Energy | Low | Can act as an electrophile under certain conditions |

| HOMO-LUMO Gap | Relatively small | Indicates moderate reactivity |

| MEP Minimum | On the oxygen of the methoxy group and the aromatic ring | Likely site for electrophilic attack and hydrogen bond acceptance |

| MEP Maximum | Around the iodine atom | Potential for halogen bonding |

| Fukui (f+) | Highest on C6 | Most probable site for electrophilic substitution |

Applications of 2 Iodo 4 Methoxy 1,3 Dimethylbenzene As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 2-iodo-4-methoxy-1,3-dimethylbenzene is particularly amenable to the construction of intricate molecular architectures. The presence of the iodine atom allows for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.

Scaffold for Natural Product Synthesis (non-pharmaceutical target)

While direct examples of the application of this compound in the total synthesis of non-pharmaceutical natural products are not extensively documented in readily available literature, its potential as a scaffold is significant. The substituted benzene (B151609) ring can serve as a key fragment for the elaboration of more complex natural product skeletons. For instance, the iodo group can be utilized in coupling reactions to introduce elaborate side chains, and the methoxy (B1213986) and methyl groups can be chemically modified to achieve the desired functionality present in a target natural product. The principles of retrosynthetic analysis suggest that a substituted aromatic core like this compound could be a strategic starting point for the synthesis of various non-medicinal natural products, such as certain alkaloids or terpenoids, where a substituted aromatic ring is a key structural feature.

Building Block for Functional Dyes and Pigments (non-biological application)

In the realm of materials science, functional dyes and pigments are of paramount importance. While specific instances of this compound being used to synthesize non-biological dyes are not prominently reported, its structure is analogous to precursors used in the synthesis of high-performance pigments. For example, the core structure of diketopyrrolopyrrole (DPP) dyes, known for their vibrant colors and stability, is often constructed from aromatic building blocks. The reactivity of the iodo group in this compound would allow for its incorporation into larger conjugated systems characteristic of organic pigments through reactions like the Suzuki or Sonogashira cross-coupling. The methoxy and methyl groups on the benzene ring could be used to tune the electronic properties and, consequently, the color and photophysical characteristics of the resulting dye.

Role in the Development of Novel Materials

The application of this compound extends into the field of materials science, where it can serve as a precursor to polymers and ligands for catalysis, contributing to the development of materials with tailored electronic and catalytic properties.

Precursor for Monomers in Polymer Synthesis (e.g., conjugated polymers for electronics)

Conjugated polymers are a class of organic materials with interesting electronic and optical properties, making them suitable for applications in light-emitting diodes (LEDs), solar cells, and transistors. The synthesis of these polymers often relies on the polymerization of appropriately functionalized aromatic monomers. Although direct polymerization of this compound into a conjugated polymer is not a common example, it possesses the necessary functionality to be a precursor to such monomers. For instance, it could undergo coupling reactions to form larger, polymerizable units. The principles of synthesizing well-known conjugated polymers like poly(p-phenylene vinylene) (PPV) and poly(p-phenylene ethynylene) (PPE) involve the connection of aromatic rings. The iodo-substituted benzene derivative could be a key starting material in a multi-step synthesis to create a monomer that can then be polymerized to form a conjugated polymer with specific electronic properties influenced by the methoxy and methyl substituents.

Component in Ligand Design for Organometallic Catalysis

The design of ligands is crucial for the development of efficient and selective organometallic catalysts. Phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are two prominent classes of ligands used in a wide range of catalytic reactions. The synthesis of these ligands often starts from functionalized aromatic compounds. This compound can be envisioned as a starting material for the synthesis of novel ligands. The iodo group can be replaced by a phosphine group through a substitution reaction, or the aromatic ring can be functionalized to build up an N-heterocyclic carbene precursor. The methoxy and dimethyl substituents on the benzene ring would impart specific steric and electronic properties to the resulting ligand, which in turn would influence the activity and selectivity of the metal catalyst it coordinates to.

Advanced Chemical Probes and Tags (non-radiopharmaceutical)

Chemical probes are essential tools for studying biological systems and for various analytical applications. These molecules are designed to interact with specific targets and report on their presence or activity, often through fluorescence or other detectable signals.

Future Research Directions and Emerging Paradigms for 2 Iodo 4 Methoxy 1,3 Dimethylbenzene

Development of Asymmetric Synthetic Routes to Chiral Analogs

The development of asymmetric synthetic routes to chiral analogs of 2-iodo-4-methoxy-1,3-dimethylbenzene is a promising area for future research. The introduction of chirality would significantly enhance the molecular complexity and potential biological activity of its derivatives. A key strategy to achieve this involves the use of chiral hypervalent iodine reagents. beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.net These reagents have gained prominence in asymmetric synthesis due to their mild reaction conditions and unique reactivity. beilstein-journals.orgresearchgate.netresearchgate.net

Chiral hypervalent iodine(III) catalysts, for instance, can facilitate enantioselective oxidative dearomatization of phenolic derivatives, a transformation that could be adapted for substrates derived from this compound. beilstein-journals.org The design of new chiral iodoarenes, potentially derived from amino acids or other readily available chiral sources, could lead to catalysts capable of inducing high levels of stereoselectivity in various transformations. beilstein-journals.org

Future research could focus on designing chiral ligands for hypervalent iodine compounds that can effectively control the stereochemical outcome of reactions involving this compound. The development of catalytic asymmetric reactions, where a substoichiometric amount of a chiral iodoarene is used, would be a particularly sustainable and efficient approach. researchgate.net The synthesis of enantiomerically enriched 1,3-diols and other chiral motifs from derivatives of this compound could be explored using organocatalytic asymmetric aldol reactions followed by stereoselective reductions. nih.gov

Table 1: Potential Chiral Catalysts and Asymmetric Transformations

| Chiral Catalyst Type | Potential Asymmetric Transformation | Expected Chiral Product |

| Chiral Hypervalent Iodine(III) Reagents | Enantioselective Oxidative Dearomatization | Chiral Spirocyclic Compounds |

| Chiral Iodoarene-based Catalysts | Asymmetric α-Functionalization of Carbonyls | Chiral α-Substituted Ketones/Esters |

| Proline-derived Organocatalysts | Asymmetric Aldol Reaction | Chiral β-Hydroxy Ketones |

Flow Chemistry and Automated Synthesis Applications

The integration of this compound into flow chemistry and automated synthesis platforms presents a significant opportunity for process intensification and the rapid generation of compound libraries. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for higher yields and purity. acsgcipr.orgbcrec.idmdpi.com

A primary application for this compound in a flow setting would be in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acsgcipr.orgbcrec.idmdpi.com The use of packed-bed reactors with heterogeneous palladium catalysts can facilitate continuous production of biaryl derivatives, with the catalyst being easily separated from the product stream. mdpi.comvapourtec.com This approach is amenable to a wide range of substituted iodoarenes, suggesting its applicability to this compound for the synthesis of polysubstituted biaryls. mdpi.com

Table 2: Comparison of Batch vs. Flow Synthesis for Suzuki-Miyaura Coupling

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Process Control | Limited | Precise control of temperature, pressure, and mixing |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Scalability | Challenging | Readily scalable by extending operation time |

| Catalyst Handling | Homogeneous catalyst removal can be difficult | Heterogeneous catalysts allow for easy separation and reuse |

Photoredox and Electrocatalytic Methodologies for Derivatization

Photoredox and electrocatalytic methods offer green and powerful alternatives to traditional synthetic transformations for the derivatization of this compound. These techniques utilize visible light or electricity, respectively, to generate highly reactive intermediates under mild conditions, enabling novel C-H functionalization and cross-coupling reactions. nih.govjocpr.comrsc.org

Organic photoredox catalysis can be employed for the distal C-H functionalization of electron-rich arenes, a strategy that could be applied to derivatives of this compound. rsc.org This would allow for the introduction of various functional groups at positions that are not easily accessible through conventional methods. The merger of photoredox catalysis with transition metal catalysis, such as palladium, can enable regioselective oxygenation and olefination of arenes at ambient temperatures. nih.gov

Electrocatalysis provides another avenue for the activation of aryl iodides. This method can facilitate cross-coupling reactions and the formation of carbon-carbon and carbon-heteroatom bonds without the need for chemical oxidants or reductants. Future research could explore the electrochemical derivatization of this compound, potentially leading to new synthetic pathways and molecular scaffolds. The development of photoredox-catalyzed difunctionalization of alkenes using derivatives of this compound could also be a fruitful area of investigation. mdpi.com

Exploration of Solid-Phase Synthesis Applications

The use of this compound and its derivatives in solid-phase synthesis (SPS) opens up possibilities for the streamlined production of complex molecules, particularly peptides and other oligomers. In SPS, a molecule is covalently attached to a solid support and synthesized in a stepwise manner, which simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration.

A key application would be in the synthesis of biaryl-containing peptides. nih.govresearchgate.net For instance, an amino acid analog of this compound could be incorporated into a peptide sequence on a solid support. Subsequent on-resin Suzuki-Miyaura cross-coupling reactions could then be used to form biaryl linkages, which are important structural motifs in many biologically active natural products. nih.govresearchgate.net This approach has been successfully used for the synthesis of arylomycin derivatives. nih.gov

Future research could focus on expanding the scope of on-resin cross-coupling reactions using iodinated building blocks derived from this compound. The development of novel linkers and solid supports that are compatible with a wider range of reaction conditions would further enhance the utility of this methodology. The application of this strategy to the synthesis of diaryltriazoles and other heterocyclic structures on solid support is another promising direction. researchgate.net Furthermore, late-stage functionalization of peptides on the solid phase through an iodination-substitution approach could be explored. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by enabling the accurate prediction of reaction outcomes and the optimization of reaction conditions. For a polysubstituted arene like this compound, where multiple reaction sites are available, predicting regioselectivity can be challenging. ML models can be trained on large datasets of chemical reactions to recognize patterns and predict the major product of a reaction with high accuracy. nih.govnih.govmit.eduresearchgate.netarxiv.org

ML models have been developed to predict the outcomes of organic reactions by ranking a list of self-generated candidate products. nih.govnih.govmit.edu Such models could be applied to predict the products of various transformations involving this compound, saving time and resources in the laboratory. Furthermore, ML can be used to predict the regioselectivity of C-H functionalization reactions, which is crucial for the selective derivatization of this compound.

Future research will likely focus on the development of more sophisticated ML models that can predict not only the major product but also the reaction yield and optimal reaction conditions. The use of neural networks and deep learning will be instrumental in achieving this goal. researchgate.netarxiv.org By combining computational predictions with experimental validation, the discovery and development of new reactions and synthetic routes involving this compound can be significantly accelerated.

Q & A

Q. What are the recommended synthetic routes for 2-Iodo-4-methoxy-1,3-dimethylbenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves iodination of a pre-functionalized aromatic precursor. For example:

- Direct iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce iodine regioselectively at the ortho position relative to the methoxy group.

- Pre-functionalized intermediates : Start with 1,3-dimethyl-4-methoxybenzene and employ electrophilic aromatic substitution (EAS) under controlled temperature (0–25°C) to minimize polyiodination .

Key factors affecting yield include solvent polarity (prefer dichloromethane or acetic acid), stoichiometry (1.2–1.5 equivalents of iodinating agent), and reaction time (2–6 hours). Yields range from 60–85% depending on steric hindrance from methyl groups .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Analyze splitting patterns to confirm substitution:

- Methoxy protons resonate at δ 3.8–4.0 ppm (singlet).

- Methyl groups adjacent to iodine show deshielding (δ 2.3–2.6 ppm).

- IR Spectroscopy : Confirm methoxy (C-O stretch at ~1250 cm⁻¹) and C-I bonds (500–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Exact mass calculation for C₉H₁₁IO (262.09 g/mol) validates molecular integrity.

- X-ray Crystallography : Resolve structural ambiguities by determining bond angles and packing motifs, especially to confirm iodine’s position .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Keep in amber glass vials at 0–4°C under inert gas (Ar/N₂) to prevent photolytic or oxidative degradation.

- Degradation Pathways : Iodine’s lability can lead to:

- Hydrolysis in humid environments (yielding phenolic byproducts).

- Radiolysis under prolonged light exposure.

- Mitigation : Add stabilizers like copper chips to scavenge free iodine and use desiccants (e.g., molecular sieves) .

Advanced Research Questions

Q. How can researchers optimize regioselective iodination in the presence of methoxy and methyl groups?

Methodological Answer: Regioselectivity is influenced by electronic and steric effects:

- Electronic Effects : Methoxy groups direct iodination to the ortho position via electron-donating resonance.

- Steric Hindrance : Adjacent methyl groups may reduce reactivity. Use bulky solvents (e.g., tert-butyl alcohol) or low temperatures (−10°C) to slow reaction kinetics and improve selectivity.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict transition-state energies and optimize directing group placement .

Q. What strategies resolve NMR discrepancies between theoretical predictions and experimental results?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to detect conformational averaging (e.g., hindered rotation of methyl groups).

- Isotopic Labeling : Substitute ¹²⁷I with non-magnetic isotopes (e.g., ¹²⁹Xe for indirect detection) to simplify splitting patterns.

- Correlation Experiments : Perform 2D NMR (COSY, NOESY) to assign coupling constants and verify spatial proximity of substituents .

Q. How do steric effects from methyl/methoxy groups impact cross-coupling reactions with this compound?

Methodological Answer:

- Suzuki-Miyaura Coupling : Steric bulk reduces catalytic efficiency. Strategies include:

- Using Pd(PPh₃)₄ with electron-deficient aryl boronic acids.

- Elevating temperatures (80–100°C) in toluene/water biphasic systems.

- Buchwald-Hartwig Amination : Bulky ligands (e.g., XPhos) mitigate steric hindrance, enabling C-N bond formation at yields up to 70% .

Q. What are common side reactions during functionalization, and how can they be mitigated?

Methodological Answer:

- Deiodination : Competing elimination pathways under basic conditions. Use mild bases (K₂CO₃ instead of NaOH) and polar aprotic solvents (DMF).

- Oxidation of Methoxy Groups : Avoid strong oxidants (e.g., KMnO₄); substitute with TEMPO/oxone systems for controlled oxidation.

- Byproduct Analysis : Monitor reactions via TLC or GC-MS to detect intermediates like 4-methoxy-1,3-dimethylbenzene (from iodine loss) .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Protein Degraders : Serves as a building block for PROTACs (Proteolysis-Targeting Chimeras) due to its aryl iodide reactivity for click chemistry.

- Biological Probes : Radiolabel with ¹²⁵I for imaging studies targeting enzyme active sites.

- Structure-Activity Relationship (SAR) Studies : Modify substituents to assess impact on binding affinity (e.g., replacing iodine with Br/Cl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.